molecular formula C5H6O5 B1595989 Dimethyl 2-oxomalonate CAS No. 3298-40-6

Dimethyl 2-oxomalonate

Cat. No.: B1595989
CAS No.: 3298-40-6
M. Wt: 146.1 g/mol
InChI Key: VVOCYQDSDXLBEA-UHFFFAOYSA-N
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Description

Dimethyl 2-oxomalonate, also known as dimethyl oxopropanedioate, is an organic compound with the molecular formula C5H6O5. It is a diester of oxomalonic acid and is characterized by its clear, colorless to yellow liquid appearance. This compound is highly soluble in water, ethanol, diethyl ether, and chloroform .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 2-oxomalonate can be synthesized through several methods. One common approach involves the esterification of oxomalonic acid with methanol in the presence of an acid catalyst such as hydrogen chloride. Another method includes the oxidation of dimethyl malonate using oxidizing agents like dinitrogen tetroxide or selenium dioxide .

Industrial Production Methods: Industrial production of this compound typically involves the esterification process due to its simplicity and efficiency. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2-oxomalonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form dimethyl mesoxalate.

    Reduction: Reduction reactions can convert it into dimethyl malonate.

    Substitution: It can participate in nucleophilic substitution reactions due to its electrophilic carbonyl group.

Common Reagents and Conditions:

    Oxidizing Agents: Dinitrogen tetroxide, selenium dioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products Formed:

Mechanism of Action

The mechanism of action of dimethyl 2-oxomalonate involves its highly polarized keto group, which makes it an effective electrophile in addition reactions. It can participate in pericyclic reactions such as Diels-Alder reactions, cycloadditions, and ene reactions. The compound’s reactivity is primarily due to the presence of the electron-withdrawing ester groups, which enhance the electrophilicity of the carbonyl carbon .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its highly polarized keto group, which makes it a versatile reactant in various organic synthesis reactions. Its ability to participate in pericyclic reactions and form a wide range of products makes it valuable in both academic and industrial research .

Properties

IUPAC Name

dimethyl 2-oxopropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O5/c1-9-4(7)3(6)5(8)10-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVOCYQDSDXLBEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40338213
Record name Dimethyl 2-oxomalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3298-40-6
Record name Dimethyl 2-oxomalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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